Ethyl 2-amino-3-(thiazol-5-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(thiazol-5-yl)propanoate: is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(thiazol-5-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(thiazol-5-yl)propanoate with ammonia or an amine under suitable conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3-(thiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Ethyl 2-amino-3-(thiazol-5-yl)propanoate has several scientific research applications, including:
Chemistry:
- Used as a building block for the synthesis of more complex thiazole derivatives.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in enzyme inhibition and protein interactions .
Medicine:
- Explored for its potential as an anticancer agent.
- Evaluated for its anti-inflammatory and analgesic effects .
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of agrochemicals and biocides .
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(thiazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- Ethyl 2-amino-3-(thiazol-4-yl)propanoate
- Ethyl 2-amino-3-(thiazol-2-yl)propanoate
- Methyl 2-amino-3-(thiazol-5-yl)propanoate
Comparison: this compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 2-amino-3-(1,3-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2S/c1-2-12-8(11)7(9)3-6-4-10-5-13-6/h4-5,7H,2-3,9H2,1H3 |
InChI Key |
FZDOKSOXWKSDFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CN=CS1)N |
Origin of Product |
United States |
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